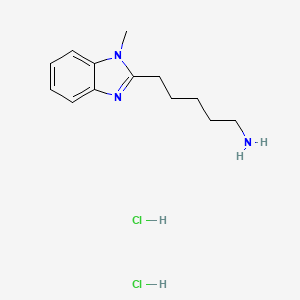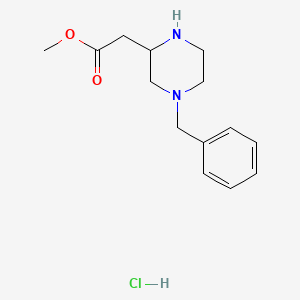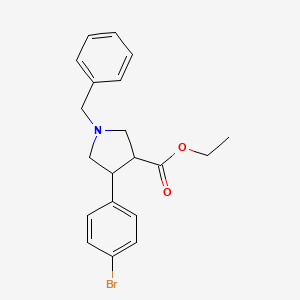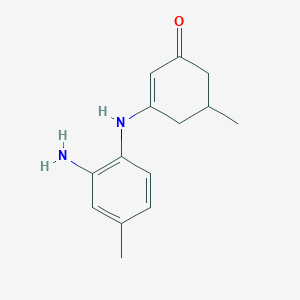
3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one, also known as AMMC, is a compound of interest in both scientific research and laboratory experiments. AMMC is composed of a cyclohexenone ring and an aminophenyl group, and is an important intermediate in the synthesis of various compounds.
科学的研究の応用
3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used as a reagent in the synthesis of various compounds, including benzimidazoles, indoles, and thiophenes. In drug discovery, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used to synthesize novel bioactive molecules, such as inhibitors of protein-tyrosine kinases and proteases. In materials science, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one has been used in the synthesis of nanomaterials and organic semiconductors.
作用機序
The mechanism of action of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that the aminophenyl group of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is responsible for its reactivity. The aminophenyl group is thought to act as a nucleophile, attacking the electrophilic carbonyl group of the cyclohexenone ring. This reaction results in the formation of a carbon-nitrogen bond, which is the basis of many of the reactions in which 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one are not well understood. However, it is believed that 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one may have some effects on the metabolism of certain compounds, such as fatty acids and carbohydrates. It is also possible that 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one may have some effects on the regulation of gene expression.
実験室実験の利点と制限
The advantages of using 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one is relatively stable and can be stored for long periods of time. The main limitation of using 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one in laboratory experiments is that it is a hazardous material and should be handled with care.
将来の方向性
There are many potential future directions for 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. Additionally, further research into the mechanism of action of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one could lead to the development of novel synthetic methods. Finally, further research into the synthesis of 3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one could lead to the development of more efficient and cost-effective methods.
合成法
3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-en-1-one can be synthesized via a multi-step process starting with the reaction of 4-methylbenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the cyclohexenone ring. The next step is the reaction of the cyclohexenone ring with 2-amino-4-methylphenylhydrazine, which results in the formation of the aminophenyl group. Finally, the product can be purified by recrystallization in ethanol.
特性
IUPAC Name |
3-(2-amino-4-methylanilino)-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-3-4-14(13(15)7-9)16-11-5-10(2)6-12(17)8-11/h3-4,7-8,10,16H,5-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVNELURGQHMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=C(C=C(C=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Amino-4-methylphenyl)amino)-5-methylcyclohex-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

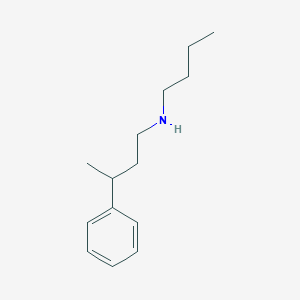
amine hydrochloride](/img/structure/B6362817.png)
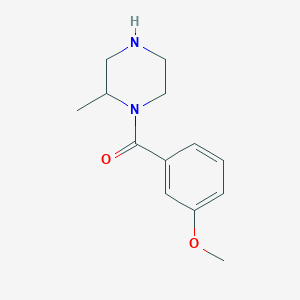

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)

